molecular formula C8H16 B028158 3-Ethyl-4-methyl-2-pentene CAS No. 19780-68-8

3-Ethyl-4-methyl-2-pentene

Cat. No.: B028158
CAS No.: 19780-68-8
M. Wt: 112.21 g/mol
InChI Key: DSTFDBMUTNIZGD-VMPITWQZSA-N
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Description

3-Ethyl-4-methyl-2-pentene is an organic compound with the molecular formula C₈H₁₆. It is a branched alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the larger family of hydrocarbons and is known for its unique structural configuration, which includes an ethyl group and a methyl group attached to the pentene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methyl-2-pentene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methyl-2-pentene with ethyl halides under the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds via an elimination mechanism, resulting in the formation of the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the target compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methyl-2-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the corresponding alkane.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation with bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products Formed:

Scientific Research Applications

3-Ethyl-4-methyl-2-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

    4-Methyl-2-pentene: Similar in structure but lacks the ethyl group.

    3-Ethyl-2-pentene: Similar but with a different position of the methyl group.

    2-Methyl-2-pentene: Another branched alkene with a different substitution pattern.

Uniqueness: 3-Ethyl-4-methyl-2-pentene is unique due to its specific branching pattern, which influences its reactivity and physical properties. The presence of both an ethyl and a methyl group on the pentene backbone provides distinct steric and electronic effects, making it a valuable compound for studying the influence of branching on chemical behavior .

Properties

IUPAC Name

(E)-3-ethyl-4-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFDBMUTNIZGD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-68-8
Record name 3-Ethyl-4-methyl-2-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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